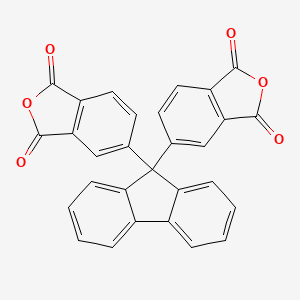

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-

Vue d'ensemble

Description

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- is an organic compound with the chemical formula C29H14O6. It is a colorless crystalline solid with a melting point of approximately 260-265°C . This compound is primarily used as a raw material for the synthesis of chemical intermediates and organic materials, including organic semiconductor materials, high-performance polymers, coatings, and dyes .

Méthodes De Préparation

The preparation of 1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- involves a multi-step synthetic route. A common method includes the condensation reaction of phenol and phthalic acid to obtain 9,9-bis(3-methoxyphenyl)fluorene. This intermediate is then subjected to oxidation and carboxylation reactions to yield the target compound . The industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Crosslinking Reactions

BPAF-based imide oligomers containing phenylethynyl end groups undergo thermal crosslinking at 370°C for 2 hours. This reaction forms a three-dimensional network, producing thermosets with exceptional properties:

-

Thermal Stability : 5% weight loss temperature (T<sub>5%</sub>) exceeds 549°C in air.

-

Mechanical Strength : Tensile modulus of 3.2–3.5 GPa and flexural strength of 160–180 MPa .

High-Frequency Dielectrics

BPAF-derived polymers exhibit low dielectric constants (2.85–2.90 ) and loss factors (0.0037–0.0042 ) at 30–45 GHz, making them suitable for 5G/6G communication systems .

High-Temperature Structural Composites

The fluorene moiety’s rigidity and steric hindrance contribute to:

-

Oxidation resistance up to 500°C .

-

Retention of >90% mechanical properties after 500 hours at 300°C .

Comparison with Other Dianhydrides

| Dianhydride | T<sub>g</sub> (°C) | T<sub>5%</sub> (°C) | Dielectric Constant |

|---|---|---|---|

| BPAF | >404 | 549 | 2.85 |

| 3,4'-BPDA | 385 | 525 | 3.10 |

| PMDA | >500 | 565 | 3.20 |

BPAF balances processability and performance, outperforming traditional dianhydrides in high-frequency applications .

Reaction Mechanisms

-

Step-Growth Polymerization : BPAF’s two anhydride groups enable linear chain extension with diamines.

-

Thermal Crosslinking : Phenylethynyl groups undergo radical coupling, forming robust covalent networks.

Critical Reaction Conditions

-

Solvent: N-methyl-2-pyrrolidone (NMP).

-

Catalyst: None required for polycondensation.

Challenges and Limitations

Applications De Recherche Scientifique

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of organic semiconductor materials and high-performance polymers.

Industry: It is utilized in the production of coatings, dyes, and other organic materials.

Mécanisme D'action

The mechanism of action of 1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- involves its ability to act as a catalyst in thermal oxidation reactions of aromatic hydrocarbons. It also functions as a crystallization agent and an oxidizing agent in various chemical processes . The molecular targets and pathways involved are specific to the type of reaction and the conditions under which the compound is used.

Comparaison Avec Des Composés Similaires

1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- can be compared with similar compounds such as:

9,9-Bis(3,4-dicarboxyphenyl)fluorene Dianhydride: This compound shares similar structural features and applications in the synthesis of high-performance polymers and organic materials.

5,5’-(9H-Fluorene-9,9-diyl)bis(2-benzofuran-1,3-dione): Another structurally related compound with similar uses in organic synthesis and material science.

The uniqueness of 1,3-Isobenzofurandione, 5,5’-(9H-fluoren-9-ylidene)bis- lies in its specific structural configuration, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.

Activité Biologique

1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- (commonly referred to as "compound") is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including toxicity, genotoxicity, and other health-related effects based on various studies and assessments.

- Chemical Formula : C29H14O6

- CAS Number : 85-44-9

- Molecular Weight : 466.42 g/mol

Toxicity and Safety Assessment

A comprehensive evaluation of the compound's toxicity was conducted under the National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Key findings include:

- Acute Toxicity : In a study involving Fischer 344 rats, no significant mortality was observed across various dosages (0, 500, 1000 mg/kg bw/day). The No Observed Adverse Effect Level (NOAEL) was determined to be 500 mg/kg bw/day based on body weight gain reductions in high-dose males .

- Chronic Toxicity : A chronic study over 105 weeks in B6C3F1 mice revealed no significant effects on survival or body weight at lower doses. However, adrenal atrophy and mineralization of the thalamus were noted at higher concentrations (1717 mg/kg bw/day in females and 2340 mg/kg bw/day in males), indicating potential long-term health risks .

Genotoxicity

The compound was assessed for genotoxic potential using in vitro methods. Findings indicate that while it exhibits genotoxic effects at high cytotoxic concentrations without metabolic activation, these effects are not expected to be relevant under in vivo conditions due to rapid hydrolysis into phthalic acid .

- Bacterial Reverse Mutation Test : The compound showed cytotoxic effects in Salmonella typhimurium strains at concentrations exceeding 313 µg/plate. However, results were negative for mutagenicity up to higher concentrations with metabolic activation systems .

Human Health Observations

A poorly documented case involved a patient who inhaled high concentrations of phthalic anhydride (a related compound) and experienced respiratory issues including bronchial asthma. This highlights the potential respiratory irritant properties of compounds within this chemical class .

Environmental Impact

The compound has been flagged for further testing due to its potential environmental and health impacts. The U.S. Environmental Protection Agency (EPA) has noted that chemicals with high production volumes may pose significant exposure risks, warranting priority evaluation for toxicity .

Research Findings Summary

Propriétés

IUPAC Name |

5-[9-(1,3-dioxo-2-benzofuran-5-yl)fluoren-9-yl]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H14O6/c30-25-19-11-9-15(13-21(19)27(32)34-25)29(16-10-12-20-22(14-16)28(33)35-26(20)31)23-7-3-1-5-17(23)18-6-2-4-8-24(18)29/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMACFWAQBPYRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)C(=O)OC5=O)C6=CC7=C(C=C6)C(=O)OC7=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567401 | |

| Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135876-30-1 | |

| Record name | 5,5'-(9H-Fluorene-9,9-diyl)di(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.